2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide
Overview
Description
2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide, also known as Furosemide hydrazones, is a derivative of the diuretic drug Furosemide. It is a potent inhibitor of Na-K-Cl cotransporter, which is responsible for the reabsorption of salt and water in the kidneys. This compound has been extensively studied for its potential as a therapeutic agent in various diseases, including hypertension, heart failure, and edema.
Mechanism of Action
2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide hydrazones act as potent inhibitors of Na-K-Cl cotransporter, which is responsible for the reabsorption of salt and water in the kidneys. By inhibiting this transporter, this compound hydrazones increase the excretion of salt and water, resulting in diuresis and reduction in blood pressure. Additionally, they have been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound hydrazones have been shown to have potent diuretic and antihypertensive effects. They increase the excretion of salt and water, resulting in a reduction in blood pressure and edema. Additionally, they have been shown to have anti-inflammatory effects, making them a promising candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide hydrazones is their potent diuretic and antihypertensive effects, which make them a promising candidate for the treatment of hypertension and heart failure. Additionally, they have been shown to have anti-inflammatory effects, making them a potential therapeutic agent for inflammatory diseases. However, one of the limitations of this compound hydrazones is their potential toxicity, which requires careful monitoring and dose adjustment.
Future Directions
There are several future directions for the development of 2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide hydrazones. One of the directions is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the development of novel derivatives with improved potency and selectivity is another direction for future research. Furthermore, the investigation of the potential of this compound hydrazones as a therapeutic agent in other diseases, such as cancer and neurological disorders, is another area for future research.
Scientific Research Applications
2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide hydrazones have been extensively studied for their potential as a therapeutic agent in various diseases. They have been shown to have potent diuretic and antihypertensive effects, making them a promising candidate for the treatment of hypertension and heart failure. Additionally, they have been studied for their potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and asthma.
properties
IUPAC Name |
N'-[(E)-furan-2-ylmethylideneamino]-N-propan-2-yloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7(2)12-9(14)10(15)13-11-6-8-4-3-5-16-8/h3-7H,1-2H3,(H,12,14)(H,13,15)/b11-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDAVWULDCDPCK-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NN=CC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)C(=O)N/N=C/C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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